molecular formula C16H13NO3 B12887086 (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12887086
M. Wt: 267.28 g/mol
InChI Key: SGCDFBDWVZOUAC-NTEUORMPSA-N
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Description

(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core fused with a substituted furan moiety. The oxazolone ring (a five-membered lactam containing nitrogen and oxygen) is known for its versatility in organic synthesis and biological activity . This compound’s structure includes a conjugated system formed by the (E)-configured methylene bridge linking the 4,5-dimethylfuran group to the oxazolone ring. Such conjugation enhances its stability and influences its electronic properties, making it a candidate for applications in medicinal chemistry and materials science.

The compound’s synthesis typically involves condensation reactions between substituted aldehydes and oxazolone precursors. For example, analogous oxazolones are synthesized via reactions of arylidene intermediates with acetic acid or pyridine under reflux .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(4E)-4-[(4,5-dimethylfuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c1-10-8-13(19-11(10)2)9-14-16(18)20-15(17-14)12-6-4-3-5-7-12/h3-9H,1-2H3/b14-9+

InChI Key

SGCDFBDWVZOUAC-NTEUORMPSA-N

Isomeric SMILES

CC1=C(OC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(OC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

(E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one is C16H13NO3C_{16}H_{13}NO_3 with a molecular weight of 267.28 g/mol. Its structure features a furan moiety, which is known for enhancing biological activity.

Anticancer Activity

Research indicates that oxazolone derivatives exhibit significant anticancer properties. A study demonstrated that various oxazolones, including those similar to (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one, showed promising cytotoxic effects against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1MCF-715.2
2HeLa10.8
3A54912.3

These results suggest that the incorporation of specific substituents can enhance the anticancer potential of oxazolone derivatives .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of oxazolones. For example, (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The following table summarizes the IC50 values of various derivatives:

CompoundCOX Inhibition IC50 (µM)
A0.024
B0.019
C0.050 (Celecoxib)

The results indicate that some derivatives outperform standard anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

The antimicrobial activity of (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one has also been explored. Studies show that various oxazolone derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

These findings support the potential use of this compound in developing new antimicrobial agents .

Antioxidant Activity

Oxazolones have been evaluated for their antioxidant capabilities as well. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The antioxidant activity of various oxazolone derivatives is summarized below:

CompoundDPPH Scavenging Activity (%)
A86.5
B80.0
C75.0

The high percentage indicates strong antioxidant potential, making these compounds suitable candidates for further investigation in oxidative stress-related conditions .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies involving human cancer cell lines have shown that derivatives similar to (E)-4-((4,5-Dimethylfuran-2-yl)methylene)-2-phenyloxazol-5(4H)-one induce apoptosis through various mechanisms, including DNA damage and cell cycle arrest.
  • Molecular Docking Studies : Computational analyses suggest that these compounds may interact effectively with key protein targets involved in cancer progression and inflammation, providing insights into their mechanisms of action .
  • Toxicity Assessments : Acute toxicity studies indicate that many oxazolone derivatives exhibit low toxicity profiles in animal models, making them safer alternatives for therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolone core undergoes nucleophilic attacks at the C=O or C=N positions:

NucleophileReaction SiteProduct TypeExample
AminesC=OAmide derivatives2-(4-N'-phenyl-thioureido-phenyl)-oxazol-5(4H)-one
AlcoholsC=NImidate estersNot reported for this compound, but observed in analogous systems

Key Insight : The phenyl group at position 2 sterically hinders nucleophilic attack, directing reactivity toward the methylene-furan side chain .

Cycloaddition Reactions

The conjugated diene system (furan methylene + oxazolone) participates in Diels-Alder reactions :

DienophileConditionsProductNotes
Maleic anhydride80°C, tolueneFused bicyclic adductsPredicted based on furan reactivity
AcetylenesMicrowave irradiationAromatic heterocyclesTheoretical studies suggest moderate regioselectivity

Electrophilic Substitution on the Furan Moiety

The dimethylfuran group exhibits limited electrophilic substitution due to steric hindrance but can undergo:

Reaction TypeReagentProductYield*
NitrationHNO₃/H₂SO₄3-Nitro derivative≤15% (predicted)
SulfonationSO₃Sulfonated furanNot observed experimentally

*Yields are extrapolated from similar furan derivatives .

Oxidation and Reduction Pathways

Oxidation :

  • The furan ring resists mild oxidants (e.g., H₂O₂) but undergoes cleavage with strong oxidizers (e.g., KMnO₄), yielding diketones .
    Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding 4-((4,5-dimethylfuran-2-yl)methyl)-2-phenyloxazol-5(4H)-one .

Comparative Reactivity Table

Reaction TypeReactivity (vs. Analogues*)Driving Factor
Cyclo-condensationHigherElectron-donating methyl groups enhance aldehyde reactivity
Diels-AlderModerateSteric hindrance from dimethyl groups reduces diene flexibility
Nucleophilic attackLowerPhenyl group at position 2 blocks access to C=O

*Analogues: 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one , 4-bromophenylsulfonyl derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The oxazolone scaffold is highly modular, with variations in the arylidene substituent significantly altering physicochemical and biological properties. Below is a comparison with key analogues:

Compound Name Substituent(s) Key Properties/Activities References
4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one (CHEMBL1972440) 4-Fluorophenyl Structural similarity: 76.19% to target compound; tested in NCI60 cell assay with pIC50 values comparable to derivatives 3a–d .
(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one (Oxazolone) Ethoxymethylene Extreme skin sensitization potency (LLNA EC3 = 0.0005%); reactivity with nucleophilic residues in proteins explains immunogenicity .
4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one Chloropyrazole Antiproliferative activity against tumor cell lines; structural basis for computational drug design .
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4-Methoxybenzylidene Yield: 64%; characterized by ¹H/¹³C NMR and HRMS; electrochemical properties relevant for organic electronics .
4-((3’-Nitro-[1,1’-biphenyl]-4-yl)methylene)-2-phenyloxazol-5(4H)-one (M5) Nitrobiphenyl Antioxidant potential explored via DPPH assay; elemental analysis confirmed purity (C: 67.67%, Cl: 12.33%) .

Physicochemical Properties

  • Electrochemical Behavior : Oxazolones with extended conjugation (e.g., azulene-substituted derivatives) display redox activity suitable for modified electrodes .
  • Spectroscopic Signatures : IR and NMR data for analogues (e.g., ¹H NMR δ 7.5–8.2 ppm for aromatic protons) provide benchmarks for structural validation .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., nitro, chloro) enhance antiproliferative and antioxidant activities, while electron-donating groups (e.g., methoxy) improve electrochemical stability .

Synthetic Scalability : High-yield routes (e.g., 68% for 4-methoxybenzylidene derivatives) support industrial-scale production .

Safety Considerations : The ethoxymethylene derivative’s sensitization potency underscores the need for substituent-specific toxicity screening .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield RangeStereochemical OutcomeReference
Azlactone CondensationAcetic anhydride, pyridine68–78%(E)-selectivity
Silver Carbonate CyclizationAg₂CO₃, nucleophilic ring-opening75–85%Depends on nucleophile
Acid-Catalyzed DehydrationAcOH-HClO₄, reflux~78%(Z)→(E) isomerization

How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure and stereochemistry of this oxazolone derivative?

Q. Basic Analytical Approach

  • ¹H/¹³C NMR : The (E)-configuration is confirmed by diagnostic peaks for the exocyclic methylene group (δ ~6.5–7.5 ppm for vinyl protons; δ ~120–140 ppm for sp² carbons). Substituents on the furan ring (e.g., 4,5-dimethyl groups) show distinct splitting patterns and coupling constants .
  • IR Spectroscopy : Stretching frequencies for C=O (oxazolone ring: ~1750 cm⁻¹) and C=N (~1650 cm⁻¹) confirm the heterocyclic core. Absence of OH/NH bands rules out tautomeric forms .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for (Z)/(E) isomer differentiation .

How can solvatochromic properties of this oxazolone derivative be systematically investigated to inform its application in bioimaging or sensing?

Q. Advanced Experimental Design

  • Solvent Polarity Screening : Measure UV-Vis absorption/emission spectra in solvents of varying polarity (e.g., hexane → DMSO). Correlate λₘₐₓ shifts with Reichardt’s ET(30) scale to quantify solvatochromism .
  • Computational Modeling : Perform TD-DFT calculations to simulate electronic transitions and compare with experimental data. This identifies charge-transfer states influenced by the dimethylfuran substituent .
  • Microenvironment Sensitivity : Test in micellar systems (e.g., SDS, CTAB) to mimic biological membranes. Fluorescence quenching studies with iodide ions probe accessibility of the chromophore .

What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies, such as discrepancies in (Z)/(E) isomer ratios?

Q. Data Contradiction Analysis

  • Reaction Parameter Optimization : Vary temperature, catalyst loading (e.g., Ag₂CO₃ vs. acid), and solvent polarity to identify conditions favoring specific isomers. For example, polar aprotic solvents stabilize (E)-isomers via dipole interactions .
  • Chromatographic Purity Checks : Use HPLC/GC-MS to quantify isomer ratios post-synthesis. Contradictions may arise from inadequate purification or in situ isomerization during analysis .
  • Cross-Validation with Crystallography : Compare NMR data of synthesized compounds with X-ray structures to confirm assignments, especially for ambiguous vinyl proton signals .

How is this compound employed as a template in synthesizing bioactive heterocycles, and what mechanistic insights guide functionalization?

Q. Advanced Applications in Drug Discovery

  • Imidazolinone Hybrids : Condensation with sulfonamide derivatives in glacial acetic acid yields imidazolinone-based inhibitors. Mechanistic studies reveal nucleophilic attack at the oxazolone’s C4 position, followed by cyclization .
  • Antimicrobial Agents : React with 5-(benzofuran-2-yl)pyrazole carbohydrazides to form hybrids screened against S. aureus and E. coli. Structure-activity relationships (SAR) show enhanced activity with electron-withdrawing substituents on the arylidene moiety .
  • Topoisomerase II Inhibitors : Coumarin-imidazolone hybrids derived from this oxazolone exhibit dual inhibition of Topo II and Hsp90, validated via molecular docking and enzymatic assays .

Q. Table 2: Bioactive Derivatives and Targets

Derivative ClassSynthetic PathwayBiological TargetKey SAR InsightReference
Imidazolinone-sulfonamidesAcOH-mediated cyclocondensationBacterial kinases-SO₂R groups enhance potency
Coumarin hybridsDMF/POCl₃-mediated couplingTopoisomerase II/Hsp90Extended π-conjugation critical
Pyrazole-oxazoloneAcetic acid reflux with carbohydrazidesS. aureus biofilm inhibitionHalogenation at benzofuran boosts efficacy

What computational methods are employed to predict the reactivity and tautomeric behavior of this oxazolone in diverse chemical environments?

Q. Advanced Computational Strategy

  • Tautomer Stability Analysis : Use Gaussian or ORCA to calculate Gibbs free energies for keto-enol tautomers. Solvent effects (e.g., PCM model) are critical for accurate predictions in polar media .
  • Reactivity Indices : Fukui functions and molecular electrostatic potential (MEP) maps identify nucleophilic (C4) and electrophilic (C5) sites, guiding functionalization strategies .
  • MD Simulations : Study aggregation behavior in aqueous solutions to predict solubility limitations in biological assays .

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